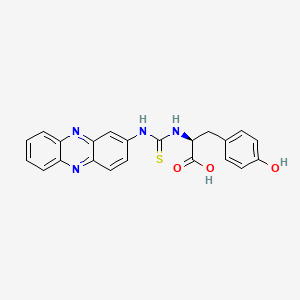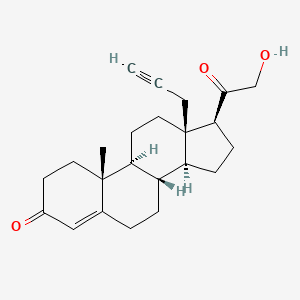
Microcystin YR from Microcystis aeruginosa, cyanotoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microcystin YR from Microcystis aeruginosa, cyanotoxin is a type of microcystin, which is a class of cyclic heptapeptide toxins produced by cyanobacteria, commonly known as blue-green algae. These toxins are known for their hepatotoxic effects and are a significant concern in water bodies experiencing algal blooms. This compound, along with other variants like Microcystin-LR and Microcystin-RR, poses a threat to both environmental and human health due to its stability and toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of microcystins, including Microcystin YR from Microcystis aeruginosa, cyanotoxin, involves complex non-ribosomal peptide synthetase (NRPS) pathways. These pathways include multiple modules such as polyketide synthases and tailoring enzymes . The synthetic route typically involves the assembly of amino acids and other building blocks into a cyclic structure through enzyme-mediated processes.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be isolated from cyanobacterial cultures grown under controlled conditions. The isolation process involves harvesting the cyanobacteria, lysing the cells, and purifying the toxin using techniques such as liquid chromatography .
化学反応の分析
Types of Reactions
Microcystin YR from Microcystis aeruginosa, cyanotoxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Although less common, reduction reactions can alter the structure of this compound.
Substitution: This involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific pH and temperature settings .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of amino acid residues .
科学的研究の応用
Microcystin YR from Microcystis aeruginosa, cyanotoxin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and degradation of cyclic peptides.
Biology: Researchers study its effects on cellular processes and its role in algal bloom dynamics.
Medicine: this compound is used to understand the mechanisms of hepatotoxicity and to develop potential antidotes.
Industry: It is used in water quality monitoring and management to detect and quantify cyanobacterial toxins
作用機序
Microcystin YR from Microcystis aeruginosa, cyanotoxin exerts its toxic effects primarily by inhibiting protein phosphatases 1 and 2A. This inhibition leads to the hyperphosphorylation of cellular proteins, disrupting normal cellular functions and causing cell death. The toxin is taken up by cells through organic anion transporting polypeptides, which facilitate its entry into hepatocytes .
類似化合物との比較
Microcystin YR from Microcystis aeruginosa, cyanotoxin is often compared with other microcystins such as Microcystin-LR and Microcystin-RR. While all microcystins share a similar cyclic heptapeptide structure, they differ in the amino acid residues present. This compound contains tyrosine and arginine, whereas Microcystin-LR contains leucine and arginine, and Microcystin-RR contains two arginine residues. These differences influence their toxicity and environmental stability .
Conclusion
This compound is a potent cyanobacterial toxin with significant implications for environmental and human health. Understanding its synthesis, chemical reactions, and mechanism of action is crucial for developing effective monitoring and mitigation strategies. Its unique structure and properties make it a valuable compound for scientific research across various fields.
特性
分子式 |
C52H72N10O13 |
|---|---|
分子量 |
1045.2 g/mol |
IUPAC名 |
(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31+,32+,37-,38-,39+,40-,41-,43+/m0/s1 |
InChIキー |
OWHASZQTEFAUJC-HVUCWAFBSA-N |
異性体SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |
正規SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
cyanoginosin LA, 3-tyrosyl-5-arginine- cyanoginosin YR cyanoginosin-YR microcystin YR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)













